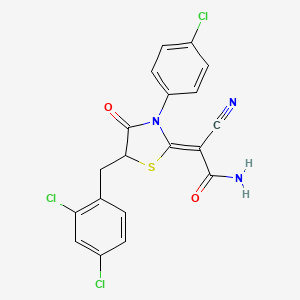![molecular formula C24H32N2O4S B2532640 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921998-02-9](/img/structure/B2532640.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits biological activity given its structural similarity to various sulfonamide derivatives. Sulfonamides are known for their wide range of biological applications, particularly as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma, epilepsy, and certain types of tumors.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the formation of key intermediates such as dihydro-1,3,4-oxadiazole hybrids, as seen in the synthesis of EMAC8000a–m, which targets carbonic anhydrase isoforms . Similarly, the synthesis of the compound may involve the alkylation of azidobenzenesulfonamide followed by intramolecular reactions to form the desired heterocyclic system . Additionally, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines could provide insights into the synthesis of complex sulfonamide-based heterocycles .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of substituents and stereochemistry can significantly influence the potency and selectivity of these compounds towards different isoforms of carbonic anhydrase . The compound likely has a similar reliance on its molecular structure for activity, with the tetrahydrobenzo[b][1,4]oxazepin core and trimethylbenzenesulfonamide moiety playing key roles.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including intramolecular aminohydroxylation, which is a step in the synthesis of pyrrolobenzothiadiazepine derivatives . The reactivity of the sulfonamide group and the adjacent heterocyclic system could also facilitate the formation of nitrogenous heterocycles, such as indazole oxides and quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms or other substituents can significantly affect the binding potency of these compounds to carbonic anhydrase isozymes . The compound , with its specific substituents and heterocyclic system, would likely exhibit unique solubility, stability, and binding characteristics, which would be important for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- A novel one-pot multicomponent reaction using 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Structural Analysis and Characterization
- Synthesis and X-ray diffraction studies of benzimidazole-tethered oxazepine heterocyclic hybrids provide insights into molecular structure, charge distributions, and electrophilic/nucleophilic reactivity (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
Development of Novel Fused Systems
- Dehydration processes in certain compounds lead to the formation of novel fused pentacyclic systems, advancing the structural diversity of these compounds (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Eco-friendly Synthesis Approaches
- The use of eco-friendly and reusable heterogeneous catalytic systems for the synthesis of malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives demonstrates an advancement towards sustainable chemistry practices (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).
Exploration of Chemical Properties
- Investigations into unusual ring-expansion processes in certain chemical reactions have broadened the understanding of these compounds' chemical behaviors and potential applications (Kolluri, Zhang, Singh, & Duncton, 2018).
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESSNWQUHVJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)

![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)